molecular formula C13H17ClO B1586924 2-Chloro-1-(4-isobutylphenyl)propan-1-one CAS No. 80336-66-9

2-Chloro-1-(4-isobutylphenyl)propan-1-one

Cat. No. B1586924
CAS RN: 80336-66-9
M. Wt: 224.72 g/mol
InChI Key: GIHSMBINQBEFLD-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-isobutylphenyl)propan-1-one” is a chemical compound with the CAS Number: 80336-66-9 . It has a molecular weight of 224.73 . The compound is used for research and development purposes .


Molecular Structure Analysis

The linear formula of “2-Chloro-1-(4-isobutylphenyl)propan-1-one” is C13H17ClO . The InChI code for the compound is 1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 319.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.1±3.0 kJ/mol, and the flash point is 187.2±14.3 °C . The index of refraction is 1.511, and the molar refractivity is 64.5±0.3 cm3 .

Scientific Research Applications

Synthesis of Ibuprofen

2-Chloro-1-(4-isobutylphenyl)propan-1-one: is a key intermediate in the synthesis of Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound undergoes a ketal reaction, which is a crucial step in the industrial production of Ibuprofen . This process has been optimized for better efficiency and reduced reaction time, significantly impacting the pharmaceutical industry’s production capabilities.

Optimization of Industrial Processes

The compound has been used in research to optimize industrial processes, such as the ketal reaction in Ibuprofen synthesis. Studies have focused on improving the reaction rate and conversion, leading to process intensification . This not only enhances the production scale but also contributes to cost-effectiveness and sustainability in chemical manufacturing.

Electrocarboxylation

Research has explored the electrocarboxylation of organic halides, including 2-Chloro-1-(4-isobutylphenyl)propan-1-one , as a method for valorizing CO2 . This greener synthetic route is significant for environmental chemistry, offering a sustainable approach to producing valuable chemicals while utilizing CO2 as a raw material.

Development of Green Chemistry Methods

The compound is involved in developing new green chemistry methods for synthesizing NSAIDs like Ibuprofen. By employing eco-friendly catalysts and reducing harmful by-products, researchers aim to make the pharmaceutical industry more sustainable .

Analytical Chemistry

In analytical chemistry, 2-Chloro-1-(4-isobutylphenyl)propan-1-one can be used as a standard or reference compound. Its well-defined properties and structure make it suitable for calibrating instruments and validating analytical methods .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Chloro-1-(4-isobutylphenyl)propan-1-one” can be found on the product page . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSMBINQBEFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379471
Record name 2-chloro-1-(4-isobutylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-isobutylphenyl)propan-1-one

CAS RN

80336-66-9
Record name 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80336-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(4-isobutylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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